Benzyl phenyl ether

Overview

Description

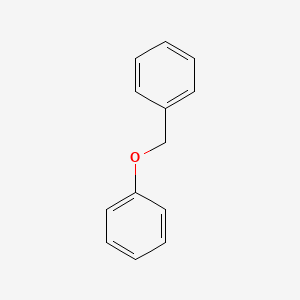

Benzyl phenyl ether is an organic compound with the chemical formula C13H12O. It is a colorless liquid that is soluble in many organic solvents such as ethanol, diethyl ether, and benzene. This compound is often used as a model compound in catalytic chemistry to represent the alpha-O4 ether bond in lignin and coal .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl phenyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride . Another method involves the reaction of benzyl chloride with phenol in the presence of a base .

Industrial Production Methods: Industrial production of this compound often involves the use of aluminum bromide in chlorobenzene solution, which affords a mixture of phenol, ortho-benzyl phenol, and dichlorodiphenylmethane .

Types of Reactions:

Hydrogenolysis: this compound undergoes hydrogenolysis over supported nickel catalysts, producing toluene, phenol, and cyclohexanol.

Oxidation: It can be oxidized to form benzaldehyde and benzoic acid.

Substitution: Reacts with aluminum bromide to form phenol, ortho-benzyl phenol, and dichlorodiphenylmethane.

Common Reagents and Conditions:

Hydrogenolysis: Supported nickel catalysts at room temperature and atmospheric hydrogen pressure.

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Aluminum bromide in chlorobenzene solution.

Major Products:

Hydrogenolysis: Toluene, phenol, cyclohexanol.

Oxidation: Benzaldehyde, benzoic acid.

Substitution: Phenol, ortho-benzyl phenol, dichlorodiphenylmethane.

Scientific Research Applications

Catalytic Chemistry

Benzyl phenyl ether serves as a model compound for studying catalytic processes, particularly in the context of lignin depolymerization. Its structure mimics the alpha-O4 ether bond found in lignin, making it invaluable for research into biomass conversion techniques.

Key Findings:

- Hydrogenolysis : this compound undergoes hydrogenolysis to yield phenol and toluene when subjected to nickel-based catalysts. Studies have demonstrated that varying catalyst compositions can significantly affect product distribution. For instance, nickel molybdenum phosphide (NiMoPS) exhibited superior selectivity for producing equimolar mixtures of toluene and phenol .

- Mechanocatalysis : Recent advancements in mechanocatalytic hydrogenolysis have shown that this compound can be effectively converted into valuable chemicals at room temperature using ball milling techniques. This method highlights the potential for solvent-free biomass valorization .

Biomass Conversion

This compound is extensively studied for its role in biomass deconstruction . Its reactivity allows researchers to explore efficient methods for breaking down lignin into simpler, usable compounds.

Case Study: Lignin Depolymerization

A study focused on mild lignin depolymerization techniques using this compound as a model compound demonstrated that mechanocatalytic hydrogenolysis could convert lignin into valuable chemicals without harsh solvents or extreme temperatures. This approach offers a sustainable pathway for biofuel production.

The biological properties of this compound derivatives have been explored, revealing potential therapeutic applications.

Antiprotozoal Activity

Certain derivatives of this compound have shown promising antiprotozoal activity against pathogens such as Trypanosoma brucei rhodesiense, with IC50 values as low as 3 nM, indicating their potential as therapeutic agents against parasitic infections.

Antifouling Properties

Research has identified that some benzyl ether derivatives possess significant antifouling activity against barnacle larvae (Balanus amphitrite), with effective concentrations (EC50) lower than 3.05 μM. This suggests their potential use as environmentally friendly antifouling agents .

Summary of Biological Activities

The following table summarizes the biological activities associated with various this compound derivatives:

| Compound Name | Target Organism | IC50 (nM) | Activity Type |

|---|---|---|---|

| 3-Amidinobenzyl 4-amidino-2-iodo-6-methoxyphenyl ether | Trypanosoma brucei | 3.0 | Antiprotozoal |

| 2-bromo-4,4'-diamidino analogue | Plasmodium falciparum | 4.0 | Antiprotozoal |

| Polybrominated diphenyl ether derivative | Balanus amphitrite | <3.05 | Antifouling |

Feasible Synthetic Routes

This compound can be synthesized through various methods, including:

- Solvolysis in Aqueous Ethanol : Under high-pressure carbon dioxide conditions, this compound can be solvolyzed to produce monoaromatics such as benzyl alcohol and phenol .

- Catalytic Pathways : The cleavage of ether bonds in this compound can be catalyzed by nickel and zeolite-based catalysts, enhancing reaction rates and selectivity towards desired products .

Mechanism of Action

The mechanism of action of benzyl phenyl ether in catalytic reactions involves the cleavage of the ether bond. For instance, during hydrogenolysis, the mechanical energy during milling activates the nickel catalyst by exposing fresh metallic surfaces from passivated particles, which replaces a thermal activation step . This leads to the cleavage of the ether bond, producing toluene, phenol, and cyclohexanol .

Comparison with Similar Compounds

Butyl phenyl ether: Similar in structure but with a butyl group instead of a benzyl group.

Phenyl methyl ether (anisole): Contains a methyl group instead of a benzyl group.

Phenyl ethyl ether: Contains an ethyl group instead of a benzyl group.

Uniqueness: Benzyl phenyl ether is unique due to its representation of the alpha-O4 ether bond in lignin and coal, making it particularly valuable in studies related to biomass and lignin depolymerization . Its weak ether bond (234 kJ/mol) also makes it one of the most thermolabile compounds in lignin and low-rank coal .

Biological Activity

Benzyl phenyl ether (BPE) is an organic compound that serves as a model for studying lignin depolymerization and has garnered attention due to its diverse biological activities. This article reviews the biological activity of BPE, focusing on its chemical behavior, catalytic processes, and potential therapeutic applications.

This compound is characterized by its ether functional group, which influences its reactivity in various chemical environments. It is commonly studied as a model compound for lignin due to its structural similarities with the β-O-4 linkages found in lignin polymers.

Solvolysis and Catalytic Reactions

- Solvolysis in Aqueous Ethanol : Recent studies have shown that BPE can undergo solvolysis in high-temperature aqueous ethanol solutions, yielding monoaromatic compounds such as benzyl alcohol, phenol, and benzyl ethyl ether. The highest yield observed was 76.7% under specific conditions (598 K, 40 MPa CO₂) . The reaction rates are significantly influenced by the ethanol-water ratio.

- Mechanocatalytic Hydrogenolysis : Another significant pathway for BPE is mechanocatalytic hydrogenolysis, which occurs under mild conditions (room temperature) using supported nickel catalysts. This method results in the formation of toluene and phenol as primary products. The mechanical energy from ball milling activates the catalyst, enhancing the reaction efficiency .

Biological Activity

This compound and its derivatives exhibit various biological activities, including antiprotozoal effects and potential applications in antifouling agents.

Antiprotozoal Activity

A study investigated the antiprotozoal properties of 62 cationic derivatives of this compound against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani. Notably, several compounds demonstrated IC50 values below 10 nM against T. b. rhodesiense, indicating potent activity . The most effective compound achieved a complete cure in infected mice at a dosage of 25 mg/kg.

Antifouling Properties

Research on structure-activity relationships (SAR) revealed that certain benzyl ether derivatives possess significant antifouling activity against barnacle larvae (Balanus amphitrite). Compounds with specific substitutions showed EC50 values lower than 3.05 μM, suggesting their potential as environmentally friendly antifouling agents .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound Name | Target Organism | IC50 (nM) | Activity Type |

|---|---|---|---|

| 3-Amidinobenzyl 4-amidino-2-iodo-6-methoxyphenyl ether | T. b. rhodesiense | 3.0 | Antiprotozoal |

| 2-bromo-4,4'-diamidino analogue | P. falciparum | 4.0 | Antiprotozoal |

| Polybrominated diphenyl ether derivative | B. amphitrite | <3.05 | Antifouling |

Case Studies

- Lignin Depolymerization : A study utilized BPE to explore mild lignin depolymerization techniques via mechanocatalytic hydrogenolysis. The results indicated that this method could effectively convert lignin into valuable chemicals without harsh solvents or extreme temperatures .

- Antiprotozoal Efficacy : In vivo studies demonstrated that certain this compound derivatives could cure trypanosomiasis in mice, highlighting their potential as therapeutic agents against parasitic infections .

Chemical Reactions Analysis

Acid-Catalyzed Cleavage

BPE’s ether bond is susceptible to acidolysis, forming intermediates and condensation products depending on solvent systems and proton availability.

Reaction Pathways:

-

Hydrolysis : In aqueous acidic conditions, BPE undergoes S<sub>N</sub>1 cleavage, producing phenol and benzyl alcohol .

-

Condensation : Benzyl carbocations generated during hydrolysis react with phenol or other intermediates to form o-benzyl phenol, p-benzyl phenol, and dichlorodiphenylmethane .

Key Data:

Catalytic Hydrogenolysis

Transition metals like Ni facilitate selective C<sub>aliphatic</sub>-O bond cleavage via hydrogenolysis, avoiding condensation side reactions.

Mechanisms:

-

Ni/SiO<sub>2</sub> : Promotes hydrogenolysis to toluene and phenol .

-

Ni/HZSM-5 : Dual-function catalyst enhances hydrogenolysis over hydrolysis (major: toluene, phenol; minor: cyclohexanol) .

Performance Comparison:

Thermal and Pyrolytic Reactions

Non-catalytic thermal decomposition dominates in apolar solvents, yielding radicals and condensation products.

Pathways:

-

Radical Formation : In undecane, BPE generates benzyl and phenoxy radicals, leading to heavier aromatics .

-

Rearrangement : Heating BPE in quinoline induces benzyl migration to form o-benzyl phenol and toluene .

Thermal Stability Data:

Solvolysis in Aqueous Ethanol

Superheated ethanol-water mixtures under CO<sub>2</sub> pressure enhance solvolysis efficiency.

Optimal Conditions :

-

Solvent : Water:ethanol (2:1 v/v)

-

Temperature : 598 K

-

Pressure : 18 MPa CO<sub>2</sub>

-

Yield : 72.9% monoaromatics (phenol: 37.9%, benzyl alcohol: 19.3%)

Oxidation with N-Chlorosuccinimide (NCS)

NCS in aqueous acetic acid oxidizes BPE via electrophilic substitution, forming chlorinated derivatives .

Stoichiometry:

-

Molar Ratio : 1:1 (BPE:NCS)

-

Products : Chlorobenzyl phenyl ethers (exact structures require further analysis) .

Mechanocatalytic Cleavage

Ball milling with Ni-based catalysts achieves hydrogenolysis without solvents, mimicking solution-phase pathways .

Key Findings:

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing benzyl phenyl ether, and how can reaction kinetics be analyzed?

this compound is commonly synthesized via phase-transfer catalysis (PTC) using phenol and benzyl chloride under basic conditions (e.g., NaOH) with a quaternary ammonium salt as the catalyst. This method allows for rapid reaction completion (~1 hour) and is suitable for undergraduate experiments due to its simplicity and accessibility of equipment (e.g., GC for kinetic analysis). Reaction monitoring via gas chromatography (GC) with short injection times (~15 minutes) enables data collection for kinetic studies .

Q. What products form when this compound reacts with hydroiodic acid (HI)?

Heating this compound with HI cleaves the ether bond via nucleophilic substitution, producing benzyl iodide and phenol. This reaction exemplifies the acid-catalyzed cleavage of aryl ethers, where the benzyl group is more susceptible to substitution due to its stability as a carbocation intermediate .

Q. Why is this compound used as a model compound in lignin depolymerization studies?

this compound mimics the α-O-4 ether linkage in lignin, a key structural motif in plant biomass. Its cleavage under catalytic or thermal conditions provides insights into lignin valorization strategies. For example, hydrogenolysis studies using Pd-Ni catalysts on layered double hydroxides (LDHs) reveal pathways to break C-O bonds selectively, aiding in lignin-to-chemical conversions .

Advanced Research Questions

Q. How can catalytic systems be optimized for selective C-O bond cleavage in this compound?

Palladium on activated carbon (Pd/AC) achieves selective cleavage at room temperature under hydrogen, leveraging the catalyst’s high surface area and metal dispersion. Studies show that Pd/AC minimizes over-hydrogenation, yielding toluene and phenol with >90% selectivity. This contrasts with harsher thermal methods (e.g., 573 K) that produce complex mixtures .

Q. What role do solvent systems play in the solvolysis of this compound under supercritical conditions?

In high-temperature aqueous methanol (573 K) under high-pressure CO₂, this compound undergoes solvolysis to produce benzyl methyl ether (16.1% yield) and monocyclic aromatics (70.7% yield). CO₂ acts as a co-solvent, enhancing methanol’s nucleophilicity and stabilizing intermediates via in situ carbonic acid formation, which accelerates cleavage .

Q. How do palladium-catalyzed cross-coupling reactions expand the synthetic utility of this compound derivatives?

Pd(OAc)₂ catalyzes the coupling of arylboronic acids with benzyl alcohols in water using H₂O₂ as an oxidant. This method avoids organic solvents and enables green synthesis of substituted benzyl phenyl ethers, critical for pharmaceutical intermediates. Yields up to 85% are achieved under mild conditions (50°C, 12 hours) .

Q. What are the challenges in analyzing bond dissociation energies (BDEs) of this compound, and how do computational methods aid this?

Experimental BDE determination is complicated by competing decomposition pathways (e.g., radical vs. ionic mechanisms). Density functional theory (DFT) calculations reveal that the C-O BDE in this compound is ~65 kcal/mol, aiding in predicting reactivity under catalytic hydrogenolysis or thermal degradation .

Q. How is this compound applied in photopharmacology for drug design?

As a bioisostere, this compound replaces labile functional groups (e.g., esters) in photoswitchable ligands. Its stability under physiological conditions and reversible structural changes under light enable precise control of drug-target interactions, such as in sirtuin inhibitors or glutamate transporter modulators .

Q. What strategies improve the regioselectivity of this compound derivatization in multistep syntheses?

Protection-deprotection methods using benzyl ethers are critical. For example, ionic liquids like [bmim][Br] with p-toluenesulfonic acid regenerate phenols from aryl alkyl ethers efficiently (>80% yield) by enhancing bromide nucleophilicity, enabling selective deprotection without side reactions .

Q. Methodological Considerations

- Kinetic Analysis : Use GC or HPLC to monitor reaction progress, ensuring data reproducibility by controlling variables like stirring rate and temperature .

- Catalyst Characterization : Employ BET surface area analysis, XRD, and TEM to assess catalyst morphology and active site distribution, critical for optimizing hydrogenolysis efficiency .

- Computational Modeling : Combine Gaussian or ORCA software with experimental data to validate reaction mechanisms and transition states, particularly for lignin model systems .

Properties

IUPAC Name |

phenoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTNYLSAWDQNEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870813 | |

| Record name | Benzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-80-5, 31324-44-4 | |

| Record name | Benzyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031324444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl phenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl Phenyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL PHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUE863N0L8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.